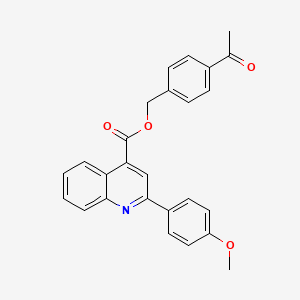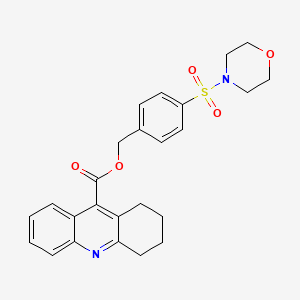
(4-Acetylphenyl)methyl 2-(4-methoxyphenyl)quinoline-4-carboxylate
Vue d'ensemble
Description
(4-Acetylphenyl)methyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with acetylphenyl and methoxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetylphenyl)methyl 2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-acetylphenyl and 4-methoxyphenyl derivatives with quinoline-4-carboxylic acid under acidic or basic conditions. The reaction may require catalysts such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Acetylphenyl)methyl 2-(4-methoxyphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Acetylphenyl)methyl 2-(4-methoxyphenyl)quinoline-4-carboxylate is used as a precursor for the synthesis of other complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology
In biological research, this compound has been studied for its potential as a fluorescent probe due to its ability to emit light upon excitation. This property makes it useful in imaging and diagnostic applications .
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives have been investigated for their anti-cancer, anti-inflammatory, and antimicrobial properties .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as organic semiconductors and photovoltaic cells .
Mécanisme D'action
The mechanism of action of (4-Acetylphenyl)methyl 2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, its anti-cancer activity may be attributed to its ability to inhibit specific kinases involved in cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate
- 4-((4-Methoxyphenyl)amino)methyl-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
Compared to similar compounds, (4-Acetylphenyl)methyl 2-(4-methoxyphenyl)quinoline-4-carboxylate stands out due to its unique combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
(4-acetylphenyl)methyl 2-(4-methoxyphenyl)quinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO4/c1-17(28)19-9-7-18(8-10-19)16-31-26(29)23-15-25(20-11-13-21(30-2)14-12-20)27-24-6-4-3-5-22(23)24/h3-15H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLOYCYZYNMQFKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)COC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2,6-dichlorophenyl)-2-[(phenylacetyl)amino]benzamide](/img/structure/B3532756.png)
![(E)-N-{4-[(TERT-BUTYLAMINO)SULFONYL]PHENYL}-3-(4-CHLOROPHENYL)-2-PROPENAMIDE](/img/structure/B3532760.png)

![N-(2-{[(4-chlorophenyl)amino]carbonyl}phenyl)-2-methoxybenzamide](/img/structure/B3532781.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2,2,6,6-tetramethyl-4-piperidinyl)glycinamide](/img/structure/B3532794.png)
![methyl (4-{[(4-bromophenoxy)acetyl]amino}phenyl)acetate](/img/structure/B3532806.png)
![2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-(1H-1,2,4-triazol-5-yl)acetamide](/img/structure/B3532812.png)
![2-[methyl(naphthalen-2-ylsulfonyl)amino]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B3532817.png)


![5,6-dimethyl-2-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3532839.png)
![2-({4-allyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(3-nitrophenyl)acetamide](/img/structure/B3532847.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B3532850.png)

